1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine
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Overview
Description
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group
Mechanism of Action
Target of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting potential targets could be related to these fields .
Mode of Action
It’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine typically involves the reaction of 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone
- 4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5
Uniqueness
1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-1-methylhydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h2-3H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTGWMCTJXPJSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)Cl)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381794 |
Source
|
Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-60-4 |
Source
|
Record name | 5-Chloro-2-(1-methylhydrazinyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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